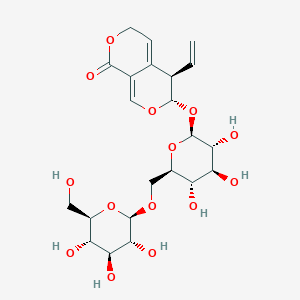

6'-O-beta-D-glucosylgentiopicroside

Description

from root of Gentiana macrophylla

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERNCPGDRADLCG-KEXDUYRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302205 | |

| Record name | 6′-O-β-D-Glucosylgentiopicroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115713-06-9 | |

| Record name | 6′-O-β-D-Glucosylgentiopicroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115713-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6′-O-β-D-Glucosylgentiopicroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of 6'-O-beta-D-glucosylgentiopicroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the more commonly known gentiopicroside, this compound is primarily found within the plant kingdom, specifically in the Gentianaceae family. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic origins. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary natural reservoir of this compound is the Gentianaceae family, a diverse group of flowering plants. Within this family, the genus Gentiana is the most prominent source of this compound.

Primary Plant Sources:

-

Gentiana straminea Maxim.: The roots of this species are a significant source of this compound.[1][2] It is a well-known plant in traditional Tibetan medicine.

-

Gentiana asclepiadea L.: This species, commonly known as the willow gentian, has been shown to contain this compound.[3]

-

Gentiana macrophylla Pall.: Also a staple in traditional medicine, the flowers of this plant have been found to contain the compound.

-

Gentiana manshurica Kitag.: This species is another documented source of this compound.

-

Gentiana scabra Bunge: The rhizomes and roots of this plant are known to contain a variety of secoiridoid glycosides, including this compound.

-

Gentiana triflora Pall.: This species is also a known source of the compound.

-

Gentiana rigescens Franch.: Another member of the Gentiana genus that contains this compound.

-

Gentiana crassicaulis Duthie ex Burk.: This species is also a documented source.

-

Gentiana cruciata L.: The roots of this plant have been found to contain gentiopicroside-6'-O-glucoside.

Quantitative Data

Quantitative analysis of this compound is crucial for identifying high-yielding natural sources for research and potential commercial applications. The concentration of this secoiridoid can vary significantly depending on the plant species, the specific organ, and the geographical location of the plant.

| Plant Species | Plant Part | Method of Analysis | Reported Concentration of this compound |

| Gentiana straminea Maxim. | Roots | LC-MS/MS | Variable across different populations on the Qinghai-Tibetan plateau.[1] |

| Gentiana asclepiadea L. | Not specified | Not specified | Presence confirmed. |

| Gentiana macrophylla Pall. | Flowers | HPLC-DAD-ESI/MS | Presence confirmed. |

| Gentiana manshurica Kitag. | Not specified | Not specified | Presence confirmed. |

| Gentiana scabra Bunge | Not specified | Not specified | Presence confirmed. |

| Gentiana triflora Pall. | Not specified | Not specified | Presence confirmed. |

| Gentiana rigescens Franch. | Not specified | Not specified | Presence confirmed. |

| Gentiana crassicaulis Duthie ex Burk. | Not specified | Not specified | Presence confirmed. |

| Gentiana cruciata L. | Roots | LC-MS | Presence confirmed. |

Note: Specific quantitative values for this compound are not widely available in the public domain and often require access to specialized databases or primary research articles. The table above indicates the confirmed presence of the compound.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant materials require specific and optimized protocols. Below are detailed methodologies based on established practices for the analysis of secoiridoid glycosides from Gentiana species.

Extraction of Secoiridoid Glycosides

This protocol outlines a general procedure for the extraction of iridoids, including this compound, from plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Gentiana straminea)

-

Methanol (B129727) (analytical grade)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a known amount of the dried, powdered plant material.

-

Add a specific volume of methanol to the plant material (e.g., a 1:10 solid-to-solvent ratio).

-

Perform ultrasonic-assisted extraction (UAE) for a defined period (e.g., 30 minutes) at room temperature.

-

Filter the extract through filter paper to separate the solid plant residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

-

Redissolve the crude extract in a suitable solvent (e.g., 10% methanol in water) for further analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of specific compounds in complex mixtures like plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size)

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A time-programmed gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

Precursor Ion (m/z): [M-H]⁻ for this compound

-

Product Ions: Specific fragment ions generated through collision-induced dissociation (CID).

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Spike the samples with a known concentration of an appropriate internal standard to correct for matrix effects and variations in instrument response.

-

Calculate the concentration of this compound in the plant extracts by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound is part of the broader secoiridoid biosynthetic pathway, which originates from the terpenoid pathway. The final step in the formation of this compound is a glycosylation reaction.

The biosynthesis of the core secoiridoid structure, gentiopicroside, involves several enzymatic steps starting from geranyl pyrophosphate (GPP). While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to involve the action of a specific UDP-glycosyltransferase (UGT). This enzyme would catalyze the transfer of a glucose moiety from UDP-glucose to the 6'-hydroxyl group of gentiopicroside.

Visualizations

Experimental Workflow for Quantification

Caption: Workflow for the extraction and quantification of this compound.

Putative Final Biosynthetic Step

Caption: Hypothesized final step in the biosynthesis of this compound.

References

- 1. Quantitative analysis of the profiles of twelve major compounds in Gentiana straminea Maxim. Roots by LC-MS/MS in an extensive germplasm survey in the Qinghai-Tibetan plateau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity of Six Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 6'-O-beta-D-glucosylgentiopicroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 6'-O-beta-D-glucosylgentiopicroside, a significant secoiridoid glucoside found in various medicinal plants of the Gentiana genus. The document details the upstream synthesis of the precursor, gentiopicroside (B1671439), and focuses on the final enzymatic glucosylation step. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development by providing a detailed understanding of the biosynthetic machinery, offering protocols for key experiments, and presenting quantitative data to facilitate further investigation and potential biotechnological applications.

Introduction

This compound is a complex secoiridoid glycoside that contributes to the pharmacological properties of various traditional herbal medicines. Its biosynthesis is a multi-step process involving the convergence of primary and secondary metabolic pathways. Understanding this pathway is crucial for the metabolic engineering of host organisms for sustainable production and for the enzymatic synthesis of novel derivatives with enhanced therapeutic potential. This guide elucidates the known and putative steps in the biosynthesis of this compound, with a focus on the enzymatic transformations and their characterization.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Upstream Biosynthesis of Gentiopicroside: This involves the formation of the secoiridoid backbone from primary metabolites.

-

Final Glucosylation of Gentiopicroside: The attachment of a second glucose moiety to gentiopicroside.

Upstream Biosynthesis of Gentiopicroside

The biosynthesis of gentiopicroside begins with the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Final Glucosylation of Gentiopicroside

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 6'-hydroxyl group of the existing glucose moiety of gentiopicroside. This reaction is catalyzed by a putative UDP-glucosyltransferase (UGT).

Gentiopicroside + UDP-Glucose → this compound + UDP

While the specific UGT responsible for this reaction has not yet been definitively identified and characterized in Gentiana species, based on known UGT mechanisms, the pathway can be depicted as follows:

Quantitative Data

As the specific enzyme for the final glucosylation step remains to be fully characterized, quantitative data such as Michaelis-Menten kinetics are not yet available for the conversion of gentiopicroside to this compound. However, for the purpose of guiding future research, the following table presents hypothetical, yet realistic, kinetic parameters based on characterized plant UGTs acting on similar substrates.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Putative Gentiopicroside 6'-O-glucosyltransferase | Gentiopicroside | 50 - 200 | 100 - 500 | 0.1 - 1.0 | 500 - 20,000 | Hypothetical |

| Putative Gentiopicroside 6'-O-glucosyltransferase | UDP-Glucose | 100 - 500 | - | - | - | Hypothetical |

| Gentiana triflora Anthocyanin 3'-O-glucosyltransferase | Delphinidin 3,5-diglucoside | 150 | 23.4 | 0.019 | 127 | [1] |

Table 1: Hypothetical and Comparative Kinetic Parameters for UGTs.

Experimental Protocols

To facilitate the identification, characterization, and quantification of the enzymes and metabolites in the this compound biosynthesis pathway, the following detailed experimental protocols are provided.

Identification and Cloning of the Putative UGT Gene

This protocol outlines a strategy for identifying the candidate UGT gene from a Gentiana species.

Protocol:

-

Plant Material: Use young leaves or roots of a Gentiana species known to produce this compound.

-

RNA Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.

-

Degenerate PCR: Design degenerate primers based on conserved amino acid sequences of known plant UGTs. Perform PCR with the synthesized cDNA as a template.

-

Cloning and Sequencing: Clone the PCR products into a TA cloning vector and sequence multiple clones.

-

RACE PCR: Based on the obtained partial sequences, design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.

-

Full-Length cDNA Assembly: Assemble the overlapping 5' and 3' RACE sequences with the initial partial sequence to obtain the full-length open reading frame.

-

Cloning into Expression Vector: Clone the full-length UGT coding sequence into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast) for heterologous protein expression.

Heterologous Expression and Purification of the UGT

Protocol:

-

Transformation: Transform the expression vector containing the UGT gene into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Expression: Grow the transformed cells in appropriate media and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

-

Cell Lysis: Harvest the cells and lyse them by sonication or enzymatic digestion in a suitable buffer.

-

Purification: If using a tagged protein (e.g., His-tag), purify the recombinant UGT from the crude cell lysate using affinity chromatography (e.g., Ni-NTA agarose).

-

Purity Check: Verify the purity and size of the purified protein by SDS-PAGE.

Enzyme Activity Assay

This protocol describes a method to determine the activity of the purified UGT.

Reaction Mixture (Total Volume: 50 µL):

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Gentiopicroside (substrate)

-

5 mM UDP-Glucose (co-substrate)

-

1-5 µg of purified UGT enzyme

Procedure:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of this compound.

A highly sensitive and high-throughput alternative is the UDP-Glo™ Glycosyltransferase Assay (Promega), which measures the amount of UDP produced.[2][3][4]

Kinetic Parameter Determination

To determine the Km and Vmax values, perform the enzyme activity assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the intricate metabolic pathways in medicinal plants. While the upstream pathway leading to gentiopicroside is partially understood, the final glucosylation step remains an area for active research. The identification and characterization of the specific UDP-glucosyltransferase responsible for this conversion will be a significant milestone. The protocols and data presented in this guide provide a solid foundation for researchers to pursue this goal. Success in this endeavor will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable secoiridoid glycosides for pharmaceutical applications.

References

- 1. Biochemical and molecular characterization of a novel UDP-glucose:anthocyanin 3'-O-glucosyltransferase, a key enzyme for blue anthocyanin biosynthesis, from gentian - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.de]

- 3. UDP-Glo™ Glycosyltransferase Assay [promega.sg]

- 4. worldwide.promega.com [worldwide.promega.com]

The Discovery and Isolation of 6'-O-beta-D-glucosylgentiopicroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6'-O-beta-D-glucosylgentiopicroside, a secoiridoid glycoside of significant interest for its potential therapeutic properties. This document details the original discovery and natural sources of the compound, followed by in-depth experimental protocols for its extraction, purification, and structural elucidation. Quantitative data from various studies are summarized for comparative analysis. Furthermore, a known biological activity, the inhibition of the fMLP-induced signaling pathway in neutrophils, is described and visualized. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound was first isolated from the rhizomes and roots of Gentiana scabra in a study published in 2001.[1] This compound belongs to the secoiridoid class of glycosides, which are characteristic secondary metabolites of the Gentiana genus. Subsequent phytochemical investigations have identified its presence in other Gentiana species, most notably Gentiana straminea and Gentiana macrophylla. The roots and rhizomes of these plants are the primary sources for the extraction of this compound.

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve a multi-step process encompassing extraction, fractionation, and chromatography. The following protocols are a synthesis of methodologies reported in the scientific literature.

Extraction

A general workflow for the extraction of this compound from plant material is outlined below.

Detailed Protocol:

-

Plant Material Preparation: The roots and rhizomes of the selected Gentiana species are air-dried and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Methanol is a commonly used solvent for this purpose. The extraction can be performed at room temperature with stirring for several hours or using techniques like Soxhlet extraction for more exhaustive extraction. An aqueous acetone (B3395972) solution is another effective solvent system that has been reported.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, containing a complex mixture of phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.

Detailed Protocol:

-

Initial Fractionation: The crude extract is often first fractionated using column chromatography. Silica gel is a common stationary phase, with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol-water. Polyamide column chromatography has also been employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions enriched with this compound are further purified using preparative high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector.

-

Isolation and Final Purification: The peak corresponding to this compound is collected. The solvent is evaporated to yield the purified compound, which can be further purified by recrystallization if necessary.

Quantitative Data

The content of this compound can vary depending on the plant species, geographical location, and harvesting time. The following table summarizes quantitative data from a study on Gentiana veitchiorum.

| Analyte | Retention Time (min) | Linear Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| 6'-O-β-D-glucosyl-gentiopicroside | 2.97 | Y = 5.21X + 10.3 | 0.9992 | 0.5 - 50 | 0.1 | 0.5 |

Data adapted from a study on Gentiana veitchiorum.

Another study on various Caucasian Gentiana species reported the following quantities:

| Plant Species | Plant Part | Concentration (mg/g of dry weight) |

| Gentiana asclepiadea | Herb | 0.15 ± 0.01 |

| Gentiana cruciata | Herb | 0.21 ± 0.01 |

| Gentiana gelida | Herb | Not Detected |

| Gentiana paradoxa | Herb | Not Detected |

| Gentiana pneumonanthe | Herb | 0.11 ± 0.01 |

| Gentiana septemfida | Herb | Not Detected |

Data adapted from a study on Caucasian Gentiana Species.[2][3][4]

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Key Findings |

| Mass Spectrometry (MS) | The molecular formula was established as C₂₂H₃₀O₁₄ based on high-resolution mass spectrometry. The fragmentation pattern in MS/MS experiments reveals the loss of the two glucose units. |

| ¹H NMR Spectroscopy | The proton NMR spectrum shows characteristic signals for the secoiridoid skeleton, including the vinyl group protons and the acetal (B89532) proton. The anomeric protons of the two glucose units are also clearly visible. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum confirms the presence of 22 carbon atoms and provides detailed information about the chemical environment of each carbon, including those of the two glucose moieties. |

| 2D NMR (COSY, HSQC, HMBC) | Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the gentiopicroside (B1671439) aglycone and the attachment of the two glucose units. The key HMBC correlation is observed between the anomeric proton of the outer glucose and the C-6' of the inner glucose. |

Biological Activity and Signaling Pathway

This compound has been shown to possess anti-inflammatory properties. Specifically, it strongly suppresses the generation of superoxide (B77818) induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in human neutrophils. fMLP is a potent chemoattractant that activates neutrophils through a G-protein coupled receptor (GPCR), leading to a cascade of intracellular signaling events that culminate in the production of reactive oxygen species (ROS) by NADPH oxidase. The inhibitory effect of this compound on this pathway suggests its potential as an anti-inflammatory agent.

The following diagram illustrates the fMLP-induced signaling pathway in neutrophils and the proposed point of inhibition by this compound.

Conclusion

This compound is a naturally occurring secoiridoid with demonstrated anti-inflammatory potential. This guide has provided a detailed overview of its discovery, isolation from Gentiana species, and structural characterization. The presented experimental protocols offer a practical framework for its extraction and purification. The summarized quantitative data and the elucidated biological mechanism provide a solid foundation for further research and development of this promising natural product for therapeutic applications. Future studies should focus on elucidating the precise molecular targets of this compound within the inflammatory cascade and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Secoiridoid glycosides from Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity of Six Plants | Semantic Scholar [semanticscholar.org]

Unveiling the Therapeutic Potential of 6'-O-beta-D-glucosylgentiopicroside: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the known biological activities of 6'-O-beta-D-glucosylgentiopicroside, a secoiridoid compound isolated from Gentiana straminea. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural product.

Core Biological Activities: Anti-inflammatory and Antioxidant Effects

This compound has demonstrated noteworthy biological activities, primarily centered around its anti-inflammatory and antioxidant properties. A key finding is its potent ability to suppress the generation of superoxide (B77818) radicals.

Inhibition of Superoxide Generation

A significant biological activity attributed to this compound is its strong suppression of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation.[1] This activity suggests a potential role in mitigating cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous inflammatory diseases.

Potential Therapeutic Applications

The observed biological activities of this compound suggest its potential application in conditions characterized by inflammation and oxidative stress. Further research is warranted to explore its efficacy in preclinical models of inflammatory disorders. A related compound, gentiopicroside, has shown hepatoprotective effects against metabolic dysfunction-associated steatotic liver disease (MASLD) by enhancing mitochondrial function and exhibiting anti-apoptotic and anti-necrotic activity.[2] These findings with a structurally similar compound provide a rationale for investigating the hepatoprotective potential of this compound.

Experimental Methodologies

To facilitate further research, this section outlines a general experimental protocol for assessing the inhibition of fMLP-induced superoxide generation, a key biological activity of this compound.

Protocol: Inhibition of fMLP-Induced Superoxide Generation in Neutrophils

This protocol is a generalized procedure based on standard methods for measuring superoxide production in neutrophils.

1. Isolation of Human Neutrophils:

-

Collect venous blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).

-

Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove erythrocytes.

-

Lyse remaining red blood cells with a hypotonic solution.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

2. Superoxide Anion Measurement (Cytochrome c Reduction Assay):

-

Pre-incubate the isolated neutrophils with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add cytochrome c to the cell suspension.

-

Stimulate the neutrophils with fMLP (a potent chemoattractant and activator of neutrophils).

-

Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide production.

-

A control group (without the test compound) and a blank group (without cells) should be included.

3. Data Analysis:

-

Calculate the rate of superoxide production from the change in absorbance.

-

Determine the percentage of inhibition of superoxide generation by this compound at each concentration compared to the control.

-

If sufficient data points are obtained, calculate the IC50 value (the concentration of the compound that causes 50% inhibition).

Signaling Pathways and Logical Relationships

The inhibitory effect of this compound on fMLP-induced superoxide generation suggests an interaction with signaling pathways involved in neutrophil activation. The fMLP receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular events leading to the assembly and activation of the NADPH oxidase complex, the primary enzyme responsible for superoxide production in neutrophils.

The following diagram illustrates the general workflow for investigating the inhibitory effect of this compound on superoxide production.

The following diagram depicts a simplified hypothetical signaling pathway for fMLP-induced superoxide generation and the potential point of intervention for this compound.

Future Directions

The promising but limited data on this compound necessitates further in-depth research. Key areas for future investigation include:

-

Quantitative Analysis: Determination of IC50 values for its antioxidant and anti-inflammatory activities in various in vitro models.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of inflammatory diseases and liver injury.

-

Structure-Activity Relationship Studies: Investigation of how its chemical structure contributes to its biological activities, potentially leading to the synthesis of more potent analogs.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel therapeutic strategies.

References

An In-Depth Technical Guide to 6'-O-beta-D-glucosylgentiopicroside (CAS Number: 115713-06-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside isolated from the medicinal plants of the Gentiana genus, notably Gentiana scabra and Gentiana macrophylla. This document provides a comprehensive overview of its chemical properties, biological activities, and potential therapeutic applications. Particular focus is given to its anti-inflammatory and antioxidant properties, including its reported potent inhibition of fMLP-induced superoxide (B77818) generation in neutrophils. This guide consolidates available data on its mechanism of action, presents experimental protocols for its isolation and analysis, and visualizes its role in relevant signaling pathways.

Chemical and Physical Properties

This compound is a complex glycoside with the molecular formula C22H30O14 and a molecular weight of approximately 518.47 g/mol .[1] It belongs to the iridoid chemical family.[1] The structural formula and basic properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 115713-06-9 | |

| Molecular Formula | C22H30O14 | [1] |

| Molecular Weight | 518.47 g/mol | [1] |

| Chemical Family | Iridoids/Secoiridoid Glycosides | [1] |

| Appearance | Powder | |

| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. | |

| Botanical Source | Gentiana scabra, Gentiana macrophylla | [2][3] |

Biological Activity and Mechanism of Action

Anti-inflammatory Activity

Studies on other secoiridoid glycosides isolated from Gentiana scabra have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines. For instance, certain related compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced production of Interleukin-12 (IL-12) p40, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in bone marrow-derived dendritic cells and RAW264.7 macrophages.[6][7]

The anti-inflammatory mechanism of similar glycosidic compounds has been linked to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Phenyl-β-D-glucopyranoside, for example, has been shown to inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[8]

Antioxidant Activity: Inhibition of Superoxide Generation

The fMLP receptor is a G-protein coupled receptor on neutrophils that, upon activation, triggers a signaling cascade leading to the assembly and activation of the NADPH oxidase complex. This enzyme complex is responsible for the "respiratory burst," a rapid release of superoxide radicals (O2•−), which are key components of the inflammatory response but can also cause oxidative damage to tissues.

The inhibition of fMLP-induced superoxide generation by this compound suggests a direct or indirect interaction with this pathway. The mechanism could involve the scavenging of superoxide radicals, the inhibition of NADPH oxidase assembly or activity, or the modulation of upstream signaling molecules. For example, the compound diosgenin (B1670711) inhibits fMLP-induced superoxide generation by blocking signaling pathways involving cAMP, PKA, cPLA2, PAK, Akt, and MAPKs.[9]

Quantitative Data

While specific quantitative data for the fMLP-inhibition activity of this compound is not available in the reviewed literature, the following table presents data for the anti-inflammatory activity of other secoiridoid glycosides isolated from Gentiana scabra. This provides a comparative context for the potential potency of this class of compounds.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Secoiridoid Glycoside 6 | LPS-induced IL-12 p40 production | Bone marrow-derived dendritic cells | 1.62 | [6] |

| Secoiridoid Glycoside 10 | LPS-induced IL-12 p40 production | Bone marrow-derived dendritic cells | 14.29 | [6] |

| Secoiridoid Glycoside 20 | LPS-induced IL-12 p40 production | Bone marrow-derived dendritic cells | 4.35 | [6] |

| Secoiridoid Glycoside 6 | LPS-induced IL-6 production | Bone marrow-derived dendritic cells | 2.81 | [6] |

| Secoiridoid Glycoside 10 | LPS-induced IL-6 production | Bone marrow-derived dendritic cells | 7.53 | [6] |

| Secoiridoid Glycoside 20 | LPS-induced IL-6 production | Bone marrow-derived dendritic cells | 8.91 | [6] |

| Secoiridoid Glycoside 10 | LPS-induced TNF-α production | Bone marrow-derived dendritic cells | 10.45 | [6] |

| Kingiside derivatives | LPS-induced IL-6 production | RAW264.7 cells | 51.70 - 61.10 | [7] |

| Sweroside derivatives | LPS-induced NO production | RAW264.7 cells | 64.74 - 94.95 | [7] |

| Sweroside derivatives | LPS-induced IL-6 production | RAW264.7 cells | 48.91 - 75.45 | [7] |

Experimental Protocols

Isolation of this compound from Gentiana scabra

This protocol is based on the methodology described in the Journal of Natural Products (2001).[2][4]

-

Extraction: The dried rhizomes and roots of Gentiana scabra (1.5 kg) are extracted with methanol at room temperature.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.

-

Column Chromatography: The resulting fractions are subjected to column chromatography. The original study utilized Kieselgel 60 (230-400 mesh, Merck).[2] Elution is typically performed with a gradient of solvents, such as a chloroform-methanol mixture, to separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC. A reverse-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient is commonly used. The eluent is monitored by a UV detector.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HMQC, and HMBC).[2][4]

Assay for fMLP-Induced Superoxide Generation in Neutrophils (General Protocol)

This is a generalized protocol based on common methods for measuring superoxide production in neutrophils.

-

Neutrophil Isolation: Human or murine neutrophils are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Preparation: Isolated neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

-

Superoxide Detection: Superoxide production is typically measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c or by using a chemiluminescent probe like lucigenin (B191737) or luminol.

-

Assay Procedure:

-

Neutrophils are pre-incubated with various concentrations of this compound or a vehicle control for a specified time.

-

The superoxide-detecting reagent (e.g., cytochrome c) is added.

-

The reaction is initiated by adding fMLP (typically in the nanomolar to low micromolar range).

-

The change in absorbance (for cytochrome c) or luminescence is measured over time using a spectrophotometer or luminometer.

-

-

Data Analysis: The rate of superoxide production is calculated, and the inhibitory effect of the compound is determined. IC50 values are calculated from the dose-response curve.

Visualizations

Proposed Signaling Pathway for Inhibition of fMLP-Induced Superoxide Generation

The following diagram illustrates a plausible signaling pathway for the fMLP-induced respiratory burst in neutrophils and the potential points of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acyl secoiridoids and antifungal constituents from Gentiana macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secoiridoid glycosides from Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. Three new secoiridoid glycosides from the rhizomes and roots of Gentiana scabra and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory secoiridoid glycosides from gentianae scabrae radix: the root and rhizome of Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diosgenin inhibits superoxide generation in FMLP-activated mouse neutrophils via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of 6'-O-beta-D-glucosylgentiopicroside

An In-Depth Technical Guide on the Mechanism of Action of 6'-O-beta-D-glucosylgentiopicroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a secoiridoid glycoside isolated from the roots of Gentiana straminea, has demonstrated significant biological activity, particularly in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its potent inhibitory effect on superoxide (B77818) generation in neutrophils. This document collates available data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Superoxide Generation

The primary established mechanism of action for this compound is its strong suppression of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation in neutrophils[1]. Neutrophils, key players in the innate immune system, produce superoxide radicals (O₂⁻) as a crucial component of their antimicrobial defense. This process, known as the respiratory burst, is primarily mediated by the NADPH oxidase enzyme complex.

However, excessive or dysregulated superoxide production can lead to oxidative stress and tissue damage, contributing to the pathology of various inflammatory diseases. The ability of this compound to inhibit this process highlights its potential as an anti-inflammatory agent.

Signaling Pathways

The fMLP receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events culminating in the assembly and activation of the NADPH oxidase complex at the cell membrane. While the precise point of intervention by this compound within this pathway has not been definitively elucidated in publicly available literature, the key components of the fMLP-induced superoxide generation pathway are well-established.

A proposed general pathway for fMLP-induced superoxide production in neutrophils is depicted below. It is hypothesized that this compound may interfere with one or more steps in this cascade.

Caption: fMLP-induced superoxide generation pathway in neutrophils.

Potential points of inhibition by this compound could include:

-

Interference with fMLP receptor binding.

-

Modulation of G-protein activation.

-

Inhibition of Phospholipase C (PLC) activity.

-

Suppression of intracellular calcium mobilization.

-

Inhibition of Protein Kinase C (PKC) activation or its downstream targets.

-

Prevention of the phosphorylation and/or translocation of NADPH oxidase cytosolic subunits (e.g., p47phox).

-

Direct inhibition of the assembled NADPH oxidase enzyme complex.

Further research is required to pinpoint the exact molecular target(s) of this compound.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data, such as IC₅₀ values, for the inhibition of fMLP-induced superoxide generation by this compound. The primary literature describing this specific activity is not widely accessible. The statement of its "strong" suppression of superoxide generation originates from supplier information, which likely references an initial discovery publication.

Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro experiments using isolated neutrophils are necessary. Below are detailed methodologies for key experiments.

Isolation of Human Neutrophils

A standard method for isolating neutrophils from human peripheral blood is density gradient centrifugation.

Caption: Experimental workflow for neutrophil isolation.

Protocol:

-

Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Mix the blood with a 6% dextran solution to sediment erythrocytes.

-

Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.

-

Centrifuge to separate mononuclear cells from neutrophils and erythrocytes.

-

Collect the neutrophil-erythrocyte pellet.

-

Lyse the remaining erythrocytes using a hypotonic solution.

-

Wash the isolated neutrophils with a suitable buffer (e.g., Hanks' Balanced Salt Solution) and resuspend to the desired concentration.

-

Assess cell viability using a method such as trypan blue exclusion.

Superoxide Generation Assay (Cytochrome c Reduction)

This assay measures the amount of superoxide produced by neutrophils by monitoring the superoxide-dismutase-(SOD)-inhibitable reduction of cytochrome c.

Protocol:

-

Prepare a reaction mixture containing isolated neutrophils, cytochrome c, and a calcium-containing buffer.

-

Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding fMLP.

-

Measure the change in absorbance at 550 nm over time using a spectrophotometer.

-

In parallel, run control experiments in the presence of SOD to confirm that the measured reduction of cytochrome c is specific to superoxide.

-

Calculate the rate of superoxide production and determine the inhibitory effect of this compound.

Potential Future Experiments for Mechanism Elucidation

To further delineate the mechanism of action, the following experiments are recommended:

-

Calcium Mobilization Assay: To determine if the compound affects the fMLP-induced increase in intracellular calcium, neutrophils can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and changes in fluorescence can be monitored after stimulation with fMLP in the presence and absence of the compound.

-

PKC Activity Assay: The effect of the compound on fMLP-induced PKC activation can be assessed by measuring the phosphorylation of a specific PKC substrate.

-

Western Blot Analysis of NADPH Oxidase Subunit Translocation: To investigate if the compound inhibits the assembly of the NADPH oxidase complex, the translocation of cytosolic subunits (e.g., p47phox and p67phox) to the cell membrane can be analyzed by Western blotting of membrane and cytosolic fractions of neutrophils after fMLP stimulation.

Conclusion and Future Directions

This compound is a promising natural product with potent anti-inflammatory activity, primarily demonstrated through its inhibition of fMLP-induced superoxide generation in neutrophils. While the overarching effect is established, the precise molecular mechanism remains to be fully elucidated. Future research should focus on identifying the specific target(s) within the fMLP signaling cascade. Such studies will be crucial for understanding its full therapeutic potential and for guiding the development of novel anti-inflammatory drugs. The experimental protocols outlined in this guide provide a framework for conducting these essential investigations.

References

Potential Therapeutic Targets of 6'-O-beta-D-glucosylgentiopicroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside isolated from the roots of Gentiana straminea, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a focus on its anti-inflammatory properties. The information presented herein is based on available scientific literature and is intended to guide further research and drug development efforts.

Core Compound Profile

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Abbreviation | GGTP | [1] |

| CAS Number | 115713-06-9 | |

| Molecular Formula | C22H30O14 | |

| Chemical Class | Secoiridoid Glycoside | [1] |

| Botanical Source | Gentiana straminea Maxim. | [1] |

| Known Biological Activity | Anti-inflammatory, Antioxidant | [1] |

Primary Therapeutic Target: Inhibition of Neutrophil Respiratory Burst

The most significant and well-documented biological activity of this compound is its potent and specific inhibition of the respiratory burst in human neutrophils. This process is a critical component of the innate immune response but can also contribute to tissue damage in inflammatory diseases.

Mechanism of Action: Specific Inhibition of fMLP-Induced Superoxide (B77818) Generation

Research has demonstrated that this compound effectively suppresses the generation of superoxide radicals in human neutrophils when stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP)[1]. This inhibition is concentration-dependent.

Crucially, this compound does not inhibit superoxide generation when neutrophils are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) or arachidonic acid (AA)[1]. This specificity provides critical insight into its mechanism of action.

-

fMLP is a bacterial-derived peptide that activates neutrophils by binding to the G-protein coupled receptor (GPCR), Formyl Peptide Receptor 1 (FPR1). This initiates a specific intracellular signaling cascade.

-

PMA directly activates Protein Kinase C (PKC), a key enzyme downstream of the fMLP receptor.

-

AA can also activate NADPH oxidase, the enzyme responsible for superoxide production, through a receptor-independent mechanism.

The selective inhibition of the fMLP-induced pathway strongly suggests that this compound's primary therapeutic target lies upstream of PKC activation. Potential targets include the FPR1 receptor itself or signaling molecules immediately downstream, such as phospholipase C (PLC) or components of the phosphoinositide 3-kinase (PI3K) pathway.

Quantitative Data

The following table summarizes the inhibitory effects of this compound on fMLP-induced superoxide generation in human neutrophils.

| Compound | Stimulant | Concentration | Inhibition (%) |

| This compound | fMLP (10⁻⁷ M) | 10 µg/mL | ~20% |

| 30 µg/mL | ~45% | ||

| 100 µg/mL | ~75% |

Data extrapolated from graphical representations in the source literature. For precise values, refer to the original publication.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the proposed point of intervention for this compound in the fMLP-induced neutrophil respiratory burst pathway.

References

Methodological & Application

Application Note and Protocol for the HPLC Purification of 6'-O-beta-D-glucosylgentiopicroside

Audience: Researchers, scientists, and drug development professionals.

Introduction

6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside found in various plant species of the Gentiana genus. As a derivative of the more commonly known gentiopicroside, it is of significant interest for phytochemical and pharmacological research. This document provides a detailed protocol for the purification of this compound from plant material using High-Performance Liquid Chromatography (HPLC). The protocol is designed to yield a high-purity compound suitable for further analytical studies and bioassays.

Physicochemical Properties

A clear understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C22H30O14 | [1][2][3] |

| Molar Mass | 518.47 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in water (726 g/L at 25°C) and methanol (B129727). | [1] |

| Chemical Class | Iridoid Glycoside | [2] |

Experimental Protocols

The purification of this compound is a multi-step process that begins with extraction from the plant matrix, followed by preliminary purification and concluding with preparative HPLC.

Protocol 1: Extraction and Preliminary Purification

This protocol details the initial extraction of iridoid glycosides from Gentiana plant material and their subsequent enrichment.

1. Plant Material Preparation:

-

Air-dry the roots of a suitable Gentiana species (e.g., Gentiana triflora or Gentiana rigescens).

-

Grind the dried plant material into a coarse powder.

2. Methanolic Extraction:

-

Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.[4]

3. Liquid-Liquid Partitioning:

-

Dissolve the crude methanolic extract in distilled water.

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[5]

-

The fraction containing this compound is typically enriched in the more polar fractions (e.g., n-butanol and the remaining aqueous layer).

-

Monitor the fractions by analytical HPLC to determine the location of the target compound.

-

Evaporate the solvent from the enriched fraction to dryness.

Protocol 2: Preparative HPLC Purification

This protocol describes the final purification of this compound using reversed-phase preparative HPLC.

1. Sample Preparation for HPLC:

-

Dissolve the dried, enriched fraction from Protocol 1 in the initial mobile phase composition (e.g., 95% water, 5% acetonitrile (B52724) with 0.1% formic acid).

-

Filter the solution through a 0.45 µm syringe filter before injection.

2. Preparative HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Elution Mode: Gradient elution. The gradient should be optimized based on analytical HPLC runs, starting with a low percentage of organic solvent to account for the high polarity of the target compound.

Quantitative Data: HPLC Purification Parameters

The following table summarizes the recommended HPLC parameters for the purification of this compound.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Gradient | 5-30% B over 40 min | 5-30% B over 40 min |

| Detection Wavelength | 254 nm | 254 nm |

| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |

| Column Temperature | Ambient | Ambient |

3. Fraction Collection and Post-Purification Processing:

-

Collect fractions corresponding to the peak of interest based on the chromatogram.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with high purity (>98%).

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. biorlab.com [biorlab.com]

- 3. This compound | C22H30O14 | CID 10864232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chromatographic Evaluation and Characterization of Components of Gentian Root Extract Used as Food Additives [jstage.jst.go.jp]

- 6. nomadlabs.eu [nomadlabs.eu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Elucidation of the Chemical Structure of 6'-O-β-D-glucosylgentiopicroside using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

6'-O-β-D-glucosylgentiopicroside is a secoiridoid glycoside that has been isolated from medicinal plants of the Gentiana species. The structural characterization of such natural products is a critical step in drug discovery and development, as the precise molecular architecture dictates its biological activity and pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous determination of the chemical structure of complex molecules like 6'-O-β-D-glucosylgentiopicroside in solution. This application note provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of this compound.

Molecular Structure and Atom Numbering

The chemical structure of 6'-O-β-D-glucosylgentiopicroside consists of a gentiopicroside (B1671439) aglycone linked to a diglycoside chain. The inner glucose unit is attached to the aglycone, and a second glucose unit is further attached to the 6'-position of the inner glucose. The standard atom numbering for the gentiopicroside skeleton and the glucose moieties is presented below and is used for the assignment of NMR signals.

Data Presentation

The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals for 6'-O-β-D-glucosylgentiopicroside, dissolved in deuterated methanol (B129727) (CD₃OD), is summarized in the table below. These assignments were achieved through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 6'-O-β-D-glucosylgentiopicroside (in CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 98.9 | 5.75 (d, J=2.0) |

| 3 | 152.4 | 7.55 (s) |

| 4 | 104.2 | - |

| 5 | 29.8 | 3.15 (m) |

| 6 | 70.0 | 4.35 (m) |

| 7 | 134.9 | 5.80 (ddd, J=17.5, 10.5, 8.0) |

| 8 | 118.0 | 5.30 (dd, J=17.5, 1.5), 5.25 (dd, J=10.5, 1.5) |

| 9 | 46.8 | 2.80 (m) |

| 10 | 62.0 | 4.20 (d, J=7.0) |

| 11 | 167.5 | - |

| Inner Glucose | ||

| 1' | 100.1 | 4.90 (d, J=8.0) |

| 2' | 74.9 | 3.45 (t, J=8.0) |

| 3' | 77.8 | 3.50 (t, J=8.0) |

| 4' | 71.8 | 3.40 (t, J=8.0) |

| 5' | 77.2 | 3.48 (m) |

| 6'a | 69.8 | 3.95 (dd, J=12.0, 2.0) |

| 6'b | 3.75 (dd, J=12.0, 5.5) | |

| Outer Glucose | ||

| 1'' | 104.5 | 4.40 (d, J=8.0) |

| 2'' | 75.1 | 3.30 (t, J=8.0) |

| 3'' | 77.9 | 3.35 (t, J=8.0) |

| 4'' | 71.9 | 3.25 (t, J=8.0) |

| 5'' | 78.0 | 3.38 (m) |

| 6''a | 63.0 | 3.85 (dd, J=12.0, 2.0) |

| 6''b | 3.65 (dd, J=12.0, 5.5) |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and dd (doublet of doublets).

Experimental Protocols

1. Sample Preparation

-

Compound Isolation: 6'-O-β-D-glucosylgentiopicroside should be isolated and purified from its natural source using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to a purity of >95%.

-

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts and signal resolution.

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

1D ¹H NMR:

-

Purpose: To identify all proton signals, their chemical shifts, multiplicities, and coupling constants.

-

Typical Parameters:

-

Pulse sequence: zg30 or zgpr (with water suppression if necessary).

-

Spectral width: ~12-16 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

-

1D ¹³C NMR:

-

Purpose: To identify all unique carbon signals.

-

Typical Parameters:

-

Pulse sequence: zgpg30 (proton-decoupled).

-

Spectral width: ~200-240 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

-

2D ¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are scalar-coupled to each other (typically through 2-3 bonds), which is crucial for tracing out the spin systems within the aglycone and each sugar ring.

-

Typical Parameters:

-

Pulse sequence: cosygpqf.

-

Data points: 2048 (F2) x 256 (F1).

-

Number of scans: 4-8 per increment.

-

-

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate each proton with its directly attached carbon atom (¹JCH). This is a powerful experiment for assigning carbon signals based on the less-congested proton spectrum.

-

Typical Parameters:

-

Pulse sequence: hsqcedetgpsisp2.3.

-

Spectral width: ~12 ppm (F2, ¹H) x ~180 ppm (F1, ¹³C).

-

Data points: 2048 (F2) x 256 (F1).

-

Number of scans: 8-16 per increment.

-

-

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This experiment is essential for connecting different spin systems and identifying quaternary carbons.

-

Typical Parameters:

-

Pulse sequence: hmbcgplpndqf.

-

Spectral width: ~12 ppm (F2, ¹H) x ~200 ppm (F1, ¹³C).

-

Data points: 2048 (F2) x 256 (F1).

-

Number of scans: 16-32 per increment.

-

-

3. Data Processing and Interpretation

The acquired NMR data should be processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. The structural elucidation is then carried out by systematically analyzing the correlations observed in the 2D spectra to piece together the molecular fragments and confirm the overall structure.

Mandatory Visualizations

Caption: Workflow for NMR-based structure elucidation.

Caption: Key HMBC correlations in 6'-O-β-D-glucosylgentiopicroside.

Caption: Relationship between different NMR experiments.

Application Notes and Protocols for the Mass Spectrometry Analysis of 6'-O-beta-D-glucosylgentiopicroside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 6'-O-beta-D-glucosylgentiopicroside, a secoiridoid glycoside of interest for its potential pharmacological activities, using liquid chromatography-mass spectrometry (LC-MS). This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, including expected fragmentation patterns and quantitative considerations.

Introduction

This compound is a naturally occurring secoiridoid glycoside found in various plant species of the Gentiana genus. Like other secoiridoid glycosides, it is recognized for its bitter taste and a range of potential therapeutic properties. Accurate and robust analytical methods are crucial for the qualitative and quantitative analysis of this compound in complex matrices such as plant extracts and biological samples. This document details the application of LC-MS/MS for the sensitive and selective analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of Secoiridoid Glycosides from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material, such as the roots or rhizomes of Gentiana species.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Ethanol (70% v/v)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Extraction:

-

Weigh 1 gram of the powdered plant material into a conical tube.

-

Add 20 mL of 70% ethanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the supernatants.

-

-

Solvent Evaporation:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the organic solvent is removed.

-

-

Purification by Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the aqueous extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Elute the secoiridoid glycosides with 10 mL of methanol.

-

Collect the methanolic eluate and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides typical starting conditions for the LC-MS/MS analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |

Data Presentation

Predicted Mass Spectral Data

The mass of this compound (C₂₂H₃₀O₁₄) is 518.16 g/mol . In mass spectrometry, it is typically observed as protonated or sodiated adducts in positive ion mode and deprotonated in negative ion mode.

Table 1: Predicted Precursor Ions for this compound

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | C₂₂H₃₁O₁₄⁺ | 519.1714 |

| [M+Na]⁺ | C₂₂H₃₀O₁₄Na⁺ | 541.1533 |

| [M-H]⁻ | C₂₂H₂₉O₁₄⁻ | 517.1557 |

Fragmentation Pattern

The fragmentation of this compound in MS/MS experiments is expected to proceed through the sequential loss of its two glucose moieties, followed by fragmentation of the gentiopicroside (B1671439) aglycone. The glycosidic bonds are the most labile and will cleave first.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 519.17)

| Fragment Ion Description | Proposed Formula | Predicted m/z |

| [M+H - Glc]⁺ | C₁₆H₂₁O₉⁺ | 357.1186 |

| [M+H - 2Glc]⁺ (Aglycone) | C₁₀H₁₁O₄⁺ | 195.0657 |

| [Aglycone - H₂O]⁺ | C₁₀H₉O₃⁺ | 177.0552 |

| [Aglycone - CO]⁺ | C₉H₁₁O₃⁺ | 167.0708 |

Glc represents a glucose moiety (loss of 162.05 Da).

Quantitative Analysis Parameters (Illustrative Example)

For quantitative studies, a calibration curve should be prepared using a certified reference standard of this compound. The following table provides an illustrative example of typical validation parameters for an LC-MS/MS method for this class of compounds.

Table 3: Illustrative Quantitative Performance of an LC-MS/MS Method

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of this compound in positive ESI.

Signaling Pathway Involvement (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, related secoiridoid glycosides from Gentiana species have been reported to influence inflammatory and metabolic pathways. The diagram below illustrates a hypothetical involvement in a generic anti-inflammatory signaling cascade.

Caption: Hypothetical anti-inflammatory signaling pathway influenced by the compound.

Application Notes: Quantification of 6'-O-beta-D-glucosylgentiopicroside in Plant Extracts

Introduction

6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside found in various medicinal plants, particularly within the Gentiana genus. As a derivative of the well-known gentiopicroside, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development for its potential biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

I. Extraction of this compound from Plant Material

An efficient extraction is paramount for the accurate quantification of the target analyte. Based on established methods for related secoiridoid glycosides, two common and effective extraction techniques are presented below.

A. Protocol 1: Heat Reflux Extraction

This method is suitable for a robust and thorough extraction of this compound from dried and powdered plant material.

Materials and Equipment:

-

Dried, powdered plant material (e.g., roots and rhizomes of Gentiana species)

-

90% Ethanol (B145695) (v/v) in water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh approximately 1.0 g of the dried, powdered plant material and place it into a round-bottom flask.

-

Add 10 mL of 90% ethanol. This creates a solvent-to-material ratio of 10:1 (mL/g).

-

Set up the reflux apparatus in a fume hood.

-

Heat the mixture to 75°C and maintain the reflux for 3.5 hours.[1][2]

-

After reflux, allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to remove the solid plant material.

-

Collect the filtrate and concentrate it to dryness using a rotary evaporator under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol (B129727) or mobile phase for subsequent HPLC or UPLC-MS/MS analysis.

B. Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid extraction method that utilizes ultrasonic waves to enhance solvent penetration into the plant matrix.

Materials and Equipment:

-

Dried, powdered plant material

-

Deionized water or aqueous ethanol solution

-

Conical tubes (50 mL)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Filter paper or syringe filters (0.45 µm)

Procedure:

-

Weigh approximately 0.5 g of the pulverized plant material into a 50 mL conical tube.

-

Add 15 mL of the extraction solvent (e.g., water), resulting in a liquid-to-solid ratio of 30:1 (mL/g).[3]

-

Place the tube in an ultrasonic bath and sonicate for 30-35 minutes at a controlled temperature, for instance, 75°C.[3][4]

-

Following extraction, centrifuge the mixture at 6000 rpm for 5 minutes to pellet the solid material.[3]

-

Filter the supernatant through a 0.45 µm syringe filter into a collection vial.

-

The filtered extract is now ready for direct injection or further dilution prior to chromatographic analysis.

II. Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm, based on the chromophore of related secoiridoids.[2]

-

Injection Volume: 10 µL.

Standard Preparation:

-